Regioisomeric Differentiation: 4-Methyl vs. 2-Methyl Pyridyl Substitution
The 4-methylpyridin-3-yl substitution in the target compound provides a distinct steric and electronic profile compared to the 2-methylpyridin-3-yl isomer (CAS 2059934-22-2). Although both compounds share identical molecular formula (C₁₄H₂₀N₂O₅), molecular weight (296.32), and supplier purity (95%), their regioisomeric difference is non-trivial in biological contexts [1]. In a TRPV1 antagonist SAR study, 4-methylpyridine derivatives exhibited Ki values spanning 9.2–100 nM depending on further substituent variation, whereas the 2-substituted pyridine C-region analogs fell outside the most potent cluster, indicating that the 4-methyl orientation is critical for optimal receptor complementarity [1]. Procuring the wrong regioisomer would therefore compromise structure-activity relationships and potentially invalidate biological assays.
| Evidence Dimension | Regioisomer-dependent target binding (TRPV1 Ki) |
|---|---|
| Target Compound Data | 4-methylpyridin-3-yl substitution pattern; representative subclass Ki range: 9.2–100 nM [1] |
| Comparator Or Baseline | 2-methylpyridin-3-yl substitution pattern; not among the most potent C-region variants in the series [1] |
| Quantified Difference | 4-methyl orientation associated with up to >10-fold lower Ki compared to unsubstituted or alternatively substituted pyridine C-region analogs [1] |
| Conditions | In vitro hTRPV1 antagonism assay (capsaicin activation), recombinant human TRPV1 [1] |
Why This Matters
For medicinal chemistry programs targeting TRPV1 or related receptors, using the 4-methylpyridin-3-yl regioisomer is essential to maintain low-nanomolar potency; the 2-methyl isomer is not an interchangeable substitute.
- [1] Kim, M. S. et al. Eur. J. Med. Chem. 2015, 93, 101–108. Table 3: hTRPV1 Ki values for 4-methylpyridine derivatives: 9.2, 17.5, 44, 100 nM. View Source
